Cas no 65016-61-7 (3-Heptylthiophene)

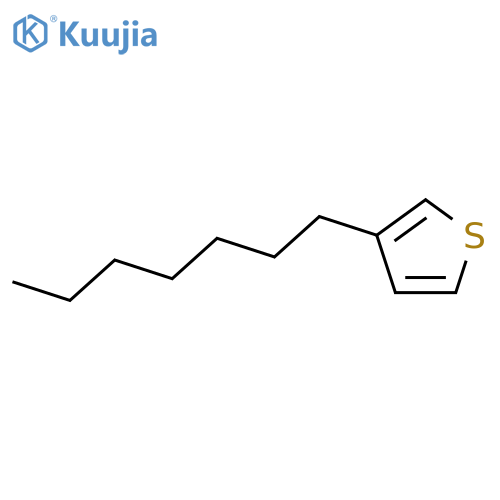

3-Heptylthiophene structure

商品名:3-Heptylthiophene

3-Heptylthiophene 化学的及び物理的性質

名前と識別子

-

- 3-Heptylthiophene

- 3-n-Heptylthiophene

- Thiophene, 3-heptyl-

- 3-n-Heptylthiophene1000µg

- 27B6L18UYC

- IUUMHORDQCAXQU-UHFFFAOYSA-

- C11H18S

- IUUMHORDQCAXQU-UHFFFAOYSA-N

- 9953AB

- VT20230

- TRA0016335

- AK122364

- AX8088446

-

- MDL: MFCD00130131

- インチ: 1S/C11H18S/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10H,2-7H2,1H3

- InChIKey: IUUMHORDQCAXQU-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C(=C1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 182.11300

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 28.2

じっけんとくせい

- 色と性状: 無色透明または黄色の液体

- 密度みつど: 0.916

- ゆうかいてん: -29.15°C (estimate)

- ふってん: 140°C/33mmHg

- フラッシュポイント: 73.4±4.9 °C

- 屈折率: 1.4925-1.4945

- PSA: 28.24000

- LogP: 4.26100

- ようかいせい: まだ確定していません。

- じょうきあつ: 0.0±0.5 mmHg at 25°C

3-Heptylthiophene セキュリティ情報

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H227

- 警告文: P210-P280-P370+P378-P403+P235-P501

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 37/39-26

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:R36/37/38

3-Heptylthiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Heptylthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB136556-1 g |

3-n-Heptylthiophene, 94%; . |

65016-61-7 | 94% | 1g |

€114.60 | 2023-05-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021763-5g |

3-Heptylthiophene |

65016-61-7 | 94% | 5g |

¥1315 | 2024-05-22 | |

| Fluorochem | 050931-1g |

3-Heptylthiophene |

65016-61-7 | 95% | 1g |

£71.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D964239-5g |

3-Heptylthiophene |

65016-61-7 | 94.0% | 5g |

$260 | 2024-06-07 | |

| TRC | H288020-500mg |

3-Heptylthiophene |

65016-61-7 | 500mg |

$ 160.00 | 2022-06-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H136693-250mg |

3-Heptylthiophene |

65016-61-7 | 95% | 250mg |

¥142.90 | 2023-09-02 | |

| Chemenu | CM199750-25g |

3-Heptylthiophene |

65016-61-7 | 95% | 25g |

$445 | 2022-09-29 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H50010-1g |

3-Heptylthiophene |

65016-61-7 | 94% | 1g |

¥388.0 | 2023-09-07 | |

| Chemenu | CM199750-1g |

3-Heptylthiophene |

65016-61-7 | 95% | 1g |

$143 | 2023-01-19 | |

| Aaron | AR003K7J-1g |

3-Heptylthiophene |

65016-61-7 | 97% | 1g |

$49.00 | 2025-02-11 |

3-Heptylthiophene 関連文献

-

1. Modification of the structure and electrochemical properties of poly(thiophene) by ether groupsJean Roncali,Robert Garreau,Didier Delabouglise,Francis Garnier,Marc Lemaire J. Chem. Soc. Chem. Commun. 1989 679

-

Pavel A. Troshin,Diana K. Susarova,Ekaterina A. Khakina,Andrey A. Goryachev,Oleg V. Borshchev,Sergei A. Ponomarenko,Vladimir F. Razumov,N. Serdar Sariciftci J. Mater. Chem. 2012 22 18433

-

Hsin-Chiao Tien,Yen-Wen Huang,Yu-Cheng Chiu,Yu-Hsuan Cheng,Chu-Chen Chueh,Wen-Ya Lee J. Mater. Chem. C 2021 9 2660

-

4. Gaining control over conjugated polymer morphology to improve the performance of organic electronicsNadzeya A. Kukhta,Christine K. Luscombe Chem. Commun. 2022 58 6982

-

Vladimir V. Arslanov Russ. Chem. Rev. 2000 69 883

65016-61-7 (3-Heptylthiophene) 関連製品

- 104934-52-3(3-Dodecylthiophene)

- 110851-66-6(3-Tetradecylthiophene)

- 65016-63-9(3-Nonylthiophene)

- 34722-01-5(3-Butylthiophene)

- 104934-54-5(3-Octadecylthiophene)

- 1518-75-8(3-Propylthiophene)

- 119269-24-8(3-Hexadecylthiophene)

- 1795-01-3(3-Ethylthiophene)

- 65016-55-9(3-Decylthiophene)

- 65016-62-8(3-Octylthiophene)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量